![molecular formula C17H22N2O4 B3851677 1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]decahydroquinoline](/img/structure/B3851677.png)
1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]decahydroquinoline
Overview
Description
1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]decahydroquinoline is a chemical compound that has been studied for its potential therapeutic applications. This compound is a member of the class of compounds known as benzodioxoles, which have been shown to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of 1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]decahydroquinoline is not fully understood. However, it has been proposed that this compound acts as a modulator of the GABAergic system. This system plays a key role in the regulation of neuronal excitability and is involved in the pathogenesis of several neurological disorders.
Biochemical and Physiological Effects:
1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]decahydroquinoline has been shown to have several biochemical and physiological effects. This compound has been shown to increase the levels of GABA in the brain, which can lead to a reduction in neuronal excitability. It has also been shown to increase the levels of serotonin and norepinephrine in the brain, which can lead to an improvement in mood.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]decahydroquinoline in lab experiments is its potential therapeutic applications. This compound has been shown to possess anticonvulsant, antidepressant, and anxiolytic properties. However, one of the limitations of using this compound is its complex synthesis method, which requires expertise in organic chemistry.
Future Directions
There are several future directions for research on 1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]decahydroquinoline. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to explore its mechanism of action in more detail, with the aim of developing more effective treatments for neurological disorders. Additionally, research could be conducted to optimize the synthesis method of this compound, with the aim of making it more accessible for researchers.
Scientific Research Applications
1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]decahydroquinoline has been studied for its potential therapeutic applications. It has been shown to possess anticonvulsant, antidepressant, and anxiolytic properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c20-19(21)15-9-17-16(22-11-23-17)8-13(15)10-18-7-3-5-12-4-1-2-6-14(12)18/h8-9,12,14H,1-7,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIFVPRELHHJSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2CC3=CC4=C(C=C3[N+](=O)[O-])OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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